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molecular formula C8H8N2O B1353643 Pyrazolo[1,5-a]pyridin-5-ylmethanol CAS No. 474432-57-0

Pyrazolo[1,5-a]pyridin-5-ylmethanol

Cat. No. B1353643
M. Wt: 148.16 g/mol
InChI Key: JZDRYPJLENDYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

A suspension of methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Y-6 (1.9 g, 9.1 mmol) in 40% H2SO4 was stirred at 80° C. for 24 h, then neutralized with 3N NaOH to pH=7-8. The resulting mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography to afford the title compound (1.1 g). MS (m/z): 149 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]2[N:9]=[CH:10][C:11](C(OC)=O)=[C:5]2[CH:4]=1.[OH-].[Na+]>OS(O)(=O)=O>[N:9]1[N:6]2[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][C:5]2=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=2N(C=C1)N=CC2C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C2N1C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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